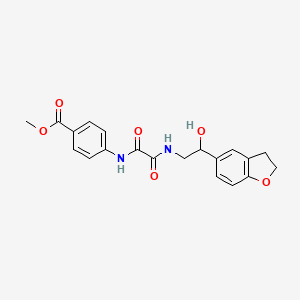

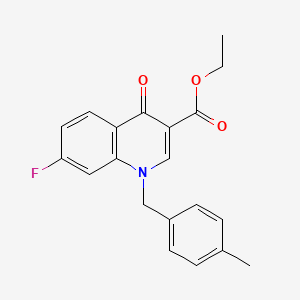

![molecular formula C13H11N3O4S B2953789 4-[(2-Nitrobenzylidene)amino]benzenesulfonamide CAS No. 179044-08-7](/img/structure/B2953789.png)

4-[(2-Nitrobenzylidene)amino]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[(2-Nitrobenzylidene)amino]benzenesulfonamide” is a chemical compound with the molecular formula C13H11N3O4S . It has an average mass of 305.309 Da and a monoisotopic mass of 305.047028 Da . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the sources retrieved. The compound has a molecular formula of C13H11N3O4S and an average mass of 305.309 Da .Aplicaciones Científicas De Investigación

Applications in Chemical Space Exploration

- Benzenesulfonamides, including variants like 4-[(2-Nitrobenzylidene)amino]benzenesulfonamide, have been used as key intermediates in solid-phase synthesis. They facilitate the construction of diverse chemical structures and have applications in creating novel chemical entities for various uses, showcasing their versatility in chemical space exploration (Fülöpová & Soural, 2015).

Photophysicochemical Applications

- Certain derivatives of this compound have been synthesized and characterized for their photophysicochemical properties. These properties are particularly relevant in photodynamic therapy, a field where the interaction of light with chemical agents is harnessed for therapeutic purposes. The compounds' solubility, fluorescence, and singlet oxygen production capabilities make them potential candidates for use in treatments like cancer phototherapy (Öncül, Öztürk & Pişkin, 2021; Öncül, Öztürk & Pişkin, 2022).

Structural and Spectroscopic Analysis

- Detailed structural and spectroscopic analyses are fundamental for understanding the properties of this compound derivatives. Studies incorporating techniques like FT-IR, NMR, UV–Vis, and X-ray single crystal techniques provide comprehensive insights into the molecular structure, aiding in the development and application of these compounds in various scientific fields (Ceylan et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of 4-[(2-Nitrobenzylidene)amino]benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis, which is a common feature of tumor cells .

Mode of Action

This compound acts by inhibiting the activity of CA IX . This inhibition disrupts the tumor cells’ metabolic processes, leading to a decrease in cell proliferation . The compound’s interaction with CA IX results in significant changes in the tumor cells’ metabolic pathways .

Biochemical Pathways

The inhibition of CA IX by this compound affects the biochemical pathway of anaerobic glycolysis . This disruption leads to a decrease in tumor cell proliferation and potentially induces apoptosis .

Pharmacokinetics

The compound’s cellular uptake was studied using an hplc method on mda-mb-231 cell lines . More research is needed to fully understand the compound’s ADME properties and their impact on bioavailability.

Result of Action

The inhibition of CA IX by this compound leads to a decrease in tumor cell proliferation . In addition, the compound was able to induce apoptosis in MDA-MB-231 cells, with a significant increase in the annexin V-FITC percent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment, characterized by hypoxia and a shift in metabolic pathways, can affect the compound’s efficacy . .

Análisis Bioquímico

Biochemical Properties

4-[(2-Nitrobenzylidene)amino]benzenesulfonamide has been found to interact with carbonic anhydrase IX (CA IX), a key enzyme involved in many biochemical reactions . The compound acts as an inhibitor of CA IX, which is overexpressed in many solid tumors . This interaction is significant as selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Cellular Effects

The compound has shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM . It has a high selectivity against breast cancer cell lines . Moreover, it was able to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line, with a significant increase in the annexin V-FITC percent .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with CA IX, resulting in the inhibition of the enzyme . This leads to changes in gene expression, causing uncontrolled cell proliferation and consequently tumor hypoxia .

Propiedades

IUPAC Name |

4-[(2-nitrophenyl)methylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S/c14-21(19,20)12-7-5-11(6-8-12)15-9-10-3-1-2-4-13(10)16(17)18/h1-9H,(H2,14,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUENOJOAYVXVRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

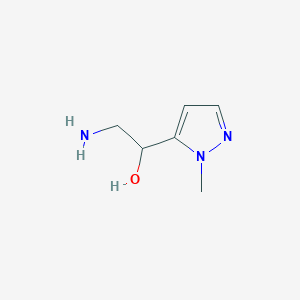

![2-(4-chlorophenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2953708.png)

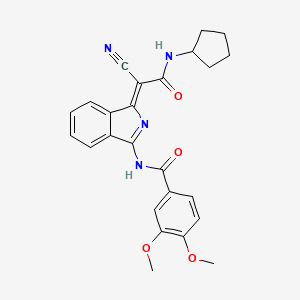

![5-Methyl-7-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2953713.png)

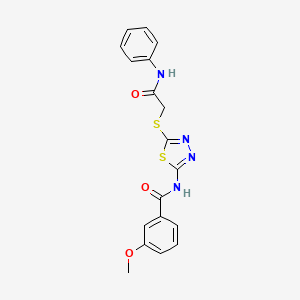

![2-(Difluoromethyl)-1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2953714.png)

![6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2953715.png)

![N-(4-chlorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2953722.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide](/img/structure/B2953727.png)